メバロン酸

説明

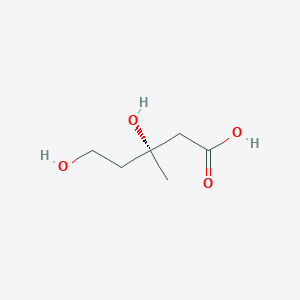

(R)-mevalonic acid is the (R)-enantiomer of mevalonic acid. It is a conjugate acid of a (R)-mevalonate. It is an enantiomer of a (S)-mevalonic acid.

Mevalonic acid is a natural product found in Artemisia annua, Homo sapiens, and other organisms with data available.

(R)-Mevalonic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions.

科学的研究の応用

昆虫生化学における役割

メバロン酸キナーゼ (MevK) は、メバロン酸経路における重要な酵素であり、メバロン酸をホスホメバロン酸にリン酸化します。 この過程は、昆虫の幼若ホルモン生合成に関与しています . 例えば、コクヌストモドキ(Tribolium castaneum)では、MevK は幼若ホルモン生合成の制御に重要な役割を果たし、他のテルペノイドの生成にも関与しています .

バイオ燃料の生産

リグニンやその他の木質系バイオマスを代謝できる細菌であるシュードモナス・プチダは、メバロン酸を生産するように改変されています。 このプロセスは、従来の石油化学的なアプローチに挑戦し、環境的、経済的、社会的利点をもたらします . P. プチダによって生成されたメバロン酸は、バイオ燃料の生産に使用できます .

生分解性ポリマーの生産

メバロン酸は、弾性ポリマーであるβ-メチル-δ-バレロラクトン (βMδVL) の生産など、生分解性ポリマーの合成に使用できます . ラクチドと組み合わせると、このポリマーは、調節可能な機械的特性を持つ特殊な新しい材料を形成します .

テルペノイド化合物の前駆体

メバロン酸は、製薬業界、香水、バイオ燃料などで応用されているテルペノイド化合物の前駆体として広く認識されています .

スキンケア製品

メバロン酸は、シワや老化防止効果があり、スキンケア製品に適用できます .

タンパク質プレニル化における役割

メバロン酸経路によって生成されるイソプレノイドは、タンパク質のプレニル化に必要です。 これは、タンパク質の生物活性に不可欠な重要な翻訳後修飾反応です .

免疫腫瘍学

免疫腫瘍学の分野では、エクト-ATPアーゼ CD39 は、メバロン酸経路の産物である IPP を脱リン酸化することができ、それによって IPP 誘導性 γδ T 細胞応答の持続時間と強度が制限されます

作用機序

Target of Action

The primary target of mevalonate is the mevalonate pathway , also known as the isoprenoid pathway or HMG-CoA reductase pathway . This pathway is an essential metabolic pathway present in eukaryotes, archaea, and some bacteria . The key enzyme in this pathway is HMG-CoA reductase , which is best known as the target of statins, a class of cholesterol-lowering drugs . Another critical enzyme in this pathway is mevalonate kinase (MK) , which catalyzes the ATP-Mg2+ mediated phosphate transfer of mevalonate to produce mevalonate 5-phosphate .

Mode of Action

Mevalonate interacts with its targets by participating in the biochemical reactions of the mevalonate pathway. It is produced from the reduction of HMG-CoA, and then it is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), two five-carbon building blocks used to make isoprenoids .

Biochemical Pathways

The mevalonate pathway begins with acetyl-CoA and ends with the production of IPP and DMAPP . This pathway produces over 30,000 biomolecules such as cholesterol, vitamin K, coenzyme Q10, and all steroid hormones . The pathway involves several steps, including the condensation of two acetyl-CoA molecules to yield acetoacetyl-CoA, followed by a second condensation to form HMG-CoA, and the reduction of HMG-CoA to yield mevalonate .

Pharmacokinetics

The pharmacokinetics of mevalonate are closely tied to its role in the mevalonate pathway. As a key intermediate in this pathway, mevalonate’s bioavailability is crucial for the continuous production of isoprenoids . .

Result of Action

The action of mevalonate results in the production of isoprenoids, a diverse class of biomolecules. These include cholesterol, which is vital for cell membrane structure, and steroid hormones, which play key roles in various biological processes . Dysregulation of the mevalonate pathway, such as elevated or deregulated activity, can lead to diseases, including cancer .

Action Environment

The action of mevalonate can be influenced by various environmental factors. For instance, the activity of the mevalonate pathway can be upregulated in response to low cholesterol levels, stimulating endogenous production by the HMG-CoA reductase pathway . Additionally, the tumor microenvironment can influence the activity of the mevalonate pathway in cancer cells, contributing to cancer progression and drug resistance .

生化学分析

Biochemical Properties

Mevalonate plays a crucial role in biochemical reactions. It is phosphorylated by the enzyme Mevalonate Kinase (MevK) into phosphomevalonate . This reaction is a part of the juvenile hormone biosynthesis process . The structure model of MevK from the red flour beetle Tribolium castaneum (Tc MevK) adopts a compact α/β conformation .

Cellular Effects

The mevalonate pathway, where mevalonate plays a significant role, is important for growth, spore production, and the virulence of Phytophthora sojae . It influences cell function by affecting various cellular processes such as signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, mevalonate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, MevK binds to cofactors and substrates, which is crucial for its enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, MevK shows optimal enzyme activity at pH 8.0 and an optimal temperature of 40 °C for mevalonate as the substrate . This indicates the stability of mevalonate under these conditions.

Dosage Effects in Animal Models

While specific dosage effects of mevalonate in animal models are not mentioned in the sources, it is known that the mevalonate pathway, where mevalonate is a key intermediate, is involved in the synthesis of many biologically active compounds . Therefore, varying dosages could potentially impact the levels of these compounds.

Metabolic Pathways

Mevalonate is involved in the mevalonate pathway, which begins with acetyl-CoA and ends with the production of isopentenyl pyrophosphate . This pathway involves several enzymes and cofactors, and it is involved in the synthesis of many biologically active compounds .

Subcellular Localization

Given its role in the mevalonate pathway, it is likely that it is localized in the cytosol, where this pathway primarily occurs .

生物活性

Mevalonate (MVA) is a pivotal compound in cellular metabolism, primarily involved in the mevalonate pathway, which is crucial for the biosynthesis of sterols, isoprenoids, and other essential biomolecules. This article explores the biological activity of mevalonate, focusing on its implications in cancer biology, metabolic regulation, and potential therapeutic applications.

Overview of the Mevalonate Pathway

The mevalonate pathway is a multi-step biochemical process that converts acetyl-CoA into mevalonate and subsequently into various downstream products such as cholesterol and isoprenoids. The key enzymes involved include:

- HMG-CoA reductase (HMGCR) : The rate-limiting enzyme in the pathway.

- Mevalonate kinase (MVK) : Catalyzes the phosphorylation of mevalonate.

- Phosphomevalonate kinase (PMK) : Converts phosphomevalonate to diphosphomevalonate.

- Mevalonate diphosphate decarboxylase (MVD) : Converts mevalonate diphosphate to isopentenyl diphosphate.

1. Role in Cancer

Research has increasingly highlighted the role of the mevalonate pathway in cancer cell proliferation and survival. The pathway's products are involved in several critical processes:

- Cell Proliferation : Elevated levels of mevalonate and its derivatives have been associated with increased cell growth and survival in various cancers, including breast, prostate, and bladder cancers. For example, studies indicate that inhibition of HMGCR can induce apoptosis in cancer cells by disrupting lipid synthesis and signaling pathways critical for tumor growth .

- Metastasis : In bladder cancer, inhibition of the mevalonate pathway significantly reduces cell migration and metastasis. This effect is mediated through alterations in Rho GTPase signaling pathways, particularly involving RhoB, which is essential for cytoskeletal reorganization during cell motility .

- Therapeutic Targeting : Statins, commonly used to lower cholesterol levels, have shown promise as anticancer agents by targeting HMGCR. Clinical trials have demonstrated that statin therapy can enhance the efficacy of traditional chemotherapeutics by modulating the mevalonate pathway .

2. Metabolic Regulation

Mevalonate also plays a critical role in metabolic regulation beyond its involvement in cancer:

- Cholesterol Homeostasis : Mevalonate is a precursor to cholesterol synthesis, which is vital for maintaining cellular membrane integrity and fluidity. Dysregulation of this pathway can lead to hypercholesterolemia and associated cardiovascular diseases .

- Isoprenoid Synthesis : Isoprenoids derived from mevalonate are essential for various cellular functions, including post-translational modifications of proteins (isoprenylation), which are crucial for their activity and localization. This modification impacts several signaling pathways involved in cell growth and differentiation .

Case Study 1: Statin Use in Cancer Therapy

A study investigated the effects of statins on patients with advanced prostate cancer. Patients receiving statin therapy exhibited reduced tumor progression rates compared to those not on statins. The mechanism was attributed to decreased levels of mevalonate-derived metabolites that promote tumorigenesis .

Case Study 2: Mevalonate Pathway Inhibition in Bladder Cancer

In a preclinical model, researchers utilized zoledronic acid (a bisphosphonate) to inhibit the mevalonate pathway in bladder cancer cells. Results showed a significant decrease in cell migration and invasion capabilities, highlighting the therapeutic potential of targeting this metabolic pathway .

Data Tables

| Enzyme | Function | Role in Cancer |

|---|---|---|

| HMG-CoA Reductase | Converts HMG-CoA to mevalonate | Target for statins; promotes tumor growth |

| Mevalonate Kinase | Phosphorylates mevalonate | Regulates flux through the pathway |

| Phosphomevalonate Kinase | Converts phosphomevalonate to diphosphomevalonate | Affects downstream product availability |

| Mevalonate Diphosphate Decarboxylase | Converts diphosphomevalonate to isopentenyl diphosphate | Critical for isoprenoid synthesis |

特性

IUPAC Name |

(3R)-3,5-dihydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLQQUUPVSXIM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314151 | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

17817-88-8, 150-97-0 | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17817-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevalonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 - 27 °C | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。